N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-fluorophenyl)oxalamide
Description
Its structure features a piperidine core substituted with a 2,5-dimethylfuran-3-ylmethyl group and an oxalamide linker connecting to a 2-fluorophenyl moiety. The compound’s design leverages heterocyclic and fluorinated aromatic components to optimize target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-14-11-17(15(2)28-14)13-25-9-7-16(8-10-25)12-23-20(26)21(27)24-19-6-4-3-5-18(19)22/h3-6,11,16H,7-10,12-13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXOKXQLNUBVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-fluorophenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring, a dimethylfuran moiety, and an oxalamide structure. The molecular formula is , with a molecular weight of approximately 413.5 g/mol. Its structure can be represented as follows:
Pharmacological Properties
Preliminary studies indicate that this compound exhibits various pharmacological properties:
- Antitumor Activity : Piperidine derivatives have been associated with antitumor effects. The structural modifications in this compound may enhance its efficacy against certain cancer types by inhibiting tumor growth pathways .
- Antiviral Properties : Similar compounds have shown potential as antiviral agents by interfering with viral replication mechanisms .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial for drug development targeting metabolic disorders.
The biological activity of this compound is likely mediated through interactions with various molecular targets within cells. The presence of the piperidine ring is essential for binding to receptors or enzymes, while the fluorophenyl group may enhance lipophilicity and facilitate cell membrane penetration.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Piperidine Derivative : The initial step includes synthesizing the piperidine core, followed by the introduction of the 2,5-dimethylfuran moiety via a methylation reaction.
- Oxalamide Linkage : The final step involves coupling the piperidine derivative with the oxalamide moiety under controlled conditions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like DIPEA (N,N-diisopropylethylamine).
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar compounds:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| El-Subbagh et al., 2000 | Antitumor | Demonstrated inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Mobio et al., 1989 | Antiviral | Showed significant reduction in viral load in infected cell cultures. |
| Katritzky & Fan, 1990 | Enzyme Inhibition | Identified as potent inhibitors of specific metabolic enzymes. |
These findings suggest that modifications on the piperidine framework can lead to enhanced biological activities.
Comparison with Similar Compounds
Table 2. Hypothetical Pharmacological Comparison
Research Findings
- Structural Optimization : The 2-fluorophenyl group in the target compound may reduce off-target interactions compared to 4-chlorophenyl analogs, as fluorine’s electronic effects favor selective binding .
- Heterocyclic Impact : Dimethylfuran’s stability under physiological conditions could offer advantages over thiazole rings, which are prone to metabolic degradation .
- Synthetic Challenges : The piperidine-furan linkage may require advanced stereocontrol techniques, as seen in the resolution of stereoisomers for compound 13 .
Q & A
Q. Advanced
- Coupling Reagents : Test alternatives like HATU or DCC vs. EDC/HOBt for sterically hindered amines .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Temperature Control : Conduct reactions at 4°C to minimize racemization .
How can researchers assess the biological activity of this compound in vitro?
Q. Advanced
- Enzyme Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based kits (IC50 determination) .
- Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands (e.g., [3H]-ligand displacement) .
- Cell-Based Models : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines .
What safety protocols are critical during synthesis and handling?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., oxalyl chloride) .
- Storage : Keep away from ignition sources; store in airtight containers at -20°C .
How can stereochemical effects on bioactivity be systematically studied?
Q. Advanced
- Chiral Synthesis : Use Evans auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers .
- Biological Profiling : Compare IC50 values of enantiomers in target assays to identify stereospecific effects .
What analytical methods detect and quantify degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
